molecular formula C15H13N3O3 B5846531 3-(2-nitrophenyl)-N-(4-pyridinylmethyl)acrylamide

3-(2-nitrophenyl)-N-(4-pyridinylmethyl)acrylamide

Cat. No. B5846531
M. Wt: 283.28 g/mol
InChI Key: LQSCLXJPMGDDGZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-nitrophenyl)-N-(4-pyridinylmethyl)acrylamide is a chemical compound used in scientific research for its various applications. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been extensively studied due to its unique properties and potential applications in various fields.

Scientific Research Applications

3-(2-nitrophenyl)-N-(4-pyridinylmethyl)acrylamide has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. This compound has also been used as a ligand for metal ions, which has potential applications in catalysis and sensing.

Mechanism of Action

The mechanism of action of 3-(2-nitrophenyl)-N-(4-pyridinylmethyl)acrylamide is not fully understood. However, it is believed that the compound interacts with biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. This interaction leads to a change in the fluorescence properties of the compound, which can be used for detection and analysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-(2-nitrophenyl)-N-(4-pyridinylmethyl)acrylamide. However, studies have shown that the compound is non-toxic and does not have any significant effects on cell viability or proliferation. This makes it a promising candidate for further research in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-nitrophenyl)-N-(4-pyridinylmethyl)acrylamide in laboratory experiments is its high sensitivity and selectivity for biomolecules. Additionally, the compound is easy to synthesize and has a long shelf life. However, one of the limitations of using this compound is its relatively high cost compared to other fluorescent probes.

Future Directions

There are several future directions for research on 3-(2-nitrophenyl)-N-(4-pyridinylmethyl)acrylamide. One potential application is in the development of biosensors for the detection of biomolecules in clinical samples. Additionally, the compound has potential applications in the field of catalysis and sensing. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 3-(2-nitrophenyl)-N-(4-pyridinylmethyl)acrylamide involves the reaction between 2-nitrobenzaldehyde and 4-pyridinemethanamine in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours to obtain the final product. This synthesis method has been optimized for high yield and purity of the compound.

properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(17-11-12-7-9-16-10-8-12)6-5-13-3-1-2-4-14(13)18(20)21/h1-10H,11H2,(H,17,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSCLXJPMGDDGZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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